molecular formula C15H14N2O6S2 B11065634 Ethyl 5-({[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}methyl)furan-2-carboxylate

Ethyl 5-({[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}methyl)furan-2-carboxylate

Cat. No.: B11065634
M. Wt: 382.4 g/mol
InChI Key: FLQDHYMBKFZEFH-UHFFFAOYSA-N
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Description

ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE is a complex organic compound that features a benzothiazole moiety, a sulfonamide group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The benzothiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Coupling with Furoate Ester: Finally, the sulfonamide derivative is coupled with ethyl 2-furoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The furoate ester and benzothiazole moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole and furoate moieties.

    Reduction: Reduced forms of the ester and sulfonamide groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity and specificity, while the furoate ester can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE: can be compared with other benzothiazole derivatives and sulfonamide-containing compounds.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Sulfonamide Compounds: Molecules such as sulfanilamide and sulfamethoxazole.

Uniqueness

The uniqueness of ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O6S2

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 5-[[(2-oxo-3H-1,3-benzothiazol-6-yl)sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C15H14N2O6S2/c1-2-22-14(18)12-6-3-9(23-12)8-16-25(20,21)10-4-5-11-13(7-10)24-15(19)17-11/h3-7,16H,2,8H2,1H3,(H,17,19)

InChI Key

FLQDHYMBKFZEFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3

Origin of Product

United States

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